Biotin methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

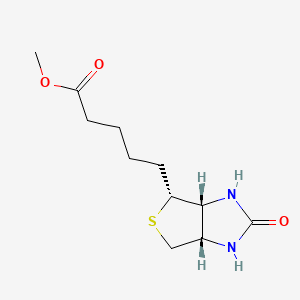

methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEWJAXNLVWPSC-NRPADANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976003 | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-16-2, 60562-11-0 | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Biotin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin methyl ester, the methyl ester derivative of biotin (Vitamin B7), is a key intermediate in the synthesis of various biotinylated probes and reagents used extensively in biomedical research and diagnostics. Its modified carboxyl group allows for specific chemical reactions while retaining the high-affinity binding to avidin and streptavidin, making it a versatile tool in molecular biology, immunology, and nanotechnology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in biological pathways.

Physical and Chemical Properties

This compound is a white to off-white solid.[1] Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | [2] |

| Synonyms | D-(+)-Biotin Methyl Ester, Methyl Biotinate, d-Biotin Methyl Ester | [3] |

| CAS Number | 608-16-2 | [3] |

| Molecular Formula | C₁₁H₁₈N₂O₃S | [3] |

| Molecular Weight | 258.34 g/mol | |

| Appearance | White to off-white solid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | ~166.5 °C | |

| Boiling Point | 476.4 ± 30.0 °C (Predicted) | |

| Density | 1.184 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.88 ± 0.40 (Predicted) |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | 50 mg/mL (193.54 mM) | |

| Methanol | Soluble (approximately 1 g/100 mL) | |

| Acetone | Soluble | |

| Methyl Ethyl Ketone | Soluble | |

| Benzene | Soluble | |

| Cyclohexane | Soluble | |

| Chloroform | Slightly soluble | |

| Water | Insoluble | |

| Ethanol | Insoluble | |

| Saturated & Paraffin Hydrocarbons | Insoluble |

Table 4: Stability and Storage of this compound

| Condition | Recommendation | Reference(s) |

| Solid Form | 4°C, sealed storage, away from moisture | |

| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) |

Experimental Protocols

Synthesis of this compound from D-Biotin

This protocol is based on the esterification of the carboxylic acid group of D-Biotin.

Materials:

-

D-Biotin

-

Dry Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Two-neck round-bottom flask

-

Reflux condenser

-

Nitrogen (N₂) gas supply

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve D-Biotin in dry methanol in a two-neck round-bottom flask under a nitrogen atmosphere.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

Characterization Protocols

¹H NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Dissolve a small amount of this compound in the chosen deuterated solvent. Transfer the solution to an NMR tube. Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Expected Chemical Shifts (in CDCl₃): The spectrum will show characteristic peaks for the protons of the biotin ring system and the methyl ester group.

¹³C NMR Spectroscopy:

-

Solvent: CDCl₃ or DMSO-d₆.

-

Procedure: Prepare the sample as for ¹H NMR. Acquire the spectrum on a spectrometer equipped for ¹³C NMR.

-

Expected Chemical Shifts: The spectrum will show distinct signals for each carbon atom in the molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a mull, grind the sample with a drop of Nujol (mineral oil) and place the paste between two KBr plates.

-

Analysis: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.

-

Expected Bands: The spectrum will show characteristic absorption bands for the C=O stretching of the ureido and ester groups, N-H stretching of the ureido group, and C-H stretching of the alkyl chains.

-

Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing biotin derivatives.

-

Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the mass spectrometer.

-

Expected Results: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns can be analyzed in MS/MS experiments to confirm the structure.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like phosphoric acid or formic acid) and an organic solvent like acetonitrile.

-

Detection: UV detection at a low wavelength (e.g., 200 nm) can be used.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Dissolve the sample in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile and determine the retention time and peak area of this compound.

-

Biological Role and Signaling Pathways

This compound itself is not a primary biologically active molecule in signaling pathways. However, its metabolic precursor, pimeloyl-ACP methyl ester, is a crucial intermediate in the biotin biosynthetic pathway in organisms like Escherichia coli. This pathway involves the modification of fatty acid synthesis.

Biotin Biosynthesis Pathway in E. coli

The synthesis of biotin in E. coli begins with the hijacking of the fatty acid synthesis machinery. The enzyme BioC methylates the free carboxyl group of malonyl-ACP, forming malonyl-ACP methyl ester. This esterified intermediate then enters two rounds of the fatty acid elongation cycle to produce pimeloyl-ACP methyl ester. The methyl group is then removed by the enzyme BioH, yielding pimeloyl-ACP, which is the precursor for the formation of the biotin rings.

Caption: Biotin biosynthetic pathway in E. coli.

Conclusion

This compound is a valuable chemical entity for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its role as a synthetic intermediate, make it a cornerstone for the development of sophisticated biochemical tools. This guide provides a foundational understanding of this compound, offering key data and methodologies to aid in its synthesis, characterization, and application in research and development.

References

An In-depth Technical Guide to Biotin Methyl Ester: Discovery, History, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin crucial for a wide range of metabolic processes in all living organisms. It functions as a covalently bound coenzyme for carboxylase enzymes, which are essential in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The valeric acid side chain of biotin is the site of its attachment to enzymes, and modifications to this carboxyl group, such as esterification, play a significant role in both the historical discovery of biotin and its modern applications in biotechnology and pharmaceutical research.

This technical guide provides a comprehensive overview of Biotin Methyl Ester, a key derivative of biotin. We will delve into its initial discovery, historical significance in the total synthesis of biotin, its physicochemical properties, detailed synthesis protocols, and its role as a fundamental tool in various research applications.

Discovery and History

The history of this compound is intrinsically linked to the discovery of biotin itself. In a pivotal moment for vitamin research, biotin was first isolated from dried egg yolk in 1936 by German chemists Fritz Kögl and Benno Tönnis. Notably, they isolated it not as the free acid, but in its methyl ester form[1]. This was a crucial step that facilitated the purification and subsequent characterization of this vital growth factor, which they named "biotin."

Following its isolation, the definitive structure of biotin was elucidated in 1942. This paved the way for its total synthesis, a significant achievement accomplished in 1943 by Stanton A. Harris and his team at Merck & Co[2][3]. In these early synthetic endeavors, this compound served as a key intermediate and derivative for purification and characterization. An early method for its preparation, documented in a 1949 patent, involved the reaction of d,l-biotin with a diazomethane solution in ether, which efficiently converts the carboxylic acid to its methyl ester[4].

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid. Its fundamental physicochemical and spectroscopic properties are summarized below, providing essential data for its identification and use in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | PubChem |

| Molecular Formula | C₁₁H₁₈N₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 258.34 g/mol | --INVALID-LINK-- |

| CAS Number | 608-16-2 | --INVALID-LINK-- |

| Melting Point | ~166.5 °C | ChemicalBook |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. Below are the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

| Data Type | Description |

| ¹H NMR | (400 MHz, CDCl₃, 25 °C, TMS) δ(ppm): 1.39-1.44 (m, 2H, CH₂); 1.60-1.71 (m, 4H, CH₂); 2.30 (t, J=7.56, 2H, CH₂); 2.71 (d, Jgem = 12.62, 1H, CH₂); 2.89 (dd, J= 4.88, Jgem= 12.68, 1H, CH₂); 3.10-3.15 (m, 1H, -CH); 3.63 (s, 3H, -OCH₃); 4.27-4.30 (m, 1H, -CH); 4.48-4.51 (m, 1H, -CH).[5] |

| ¹³C NMR | (100 MHz, CDCl₃, 25 °C, TMS) δ (ppm): 24.78, 25.7, 28.38, 33.70, 40.58, 51.58, 55.50, 60.32, 62.11, 164.26, 174.38. |

| HRMS | High-Resolution Mass Spectrometry data for related biotinylated compounds confirms the accurate mass of the biotinyl moiety. For a related compound, N-Biotinyl-L-Tryptophan methyl ester, the calculated [M+H]⁺ was 445.1910, and the found value was 445.1915, demonstrating the accuracy of mass determination for biotin derivatives. |

| FTIR | The FTIR spectrum of a biotin ester is expected to show characteristic peaks for the ureido N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), the ureido carbonyl (C=O) stretching (~1700 cm⁻¹), and a distinct peak for the ester carbonyl (C=O) stretching, typically around 1735-1740 cm⁻¹. An FTIR spectrum for a (C-11)-biotin ester shows strong peaks at 1735 cm⁻¹ and 1697 cm⁻¹, corresponding to the ester and ureido carbonyls, respectively. |

Experimental Protocols

Synthesis of D-Biotin Methyl Ester

This protocol describes a straightforward and efficient method for the synthesis of D-Biotin Methyl Ester from commercially available D-Biotin.

Materials:

-

D-Biotin (1.0 mmol, 1 eq)

-

Dry Methanol (10 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (150 µL)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a two-neck round-bottom flask, add D-Biotin (250 mg, 1.0 mmol). Dissolve the D-Biotin in dry Methanol (10 mL). Place the flask under a nitrogen atmosphere.

-

Acid Catalysis: Carefully add concentrated H₂SO₄ (150 µL) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for 12 hours.

-

Work-up: After 12 hours, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Remove the methanol from the mixture under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting this compound is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography.

The following diagram illustrates the workflow for this synthesis.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex biotin derivatives used in a wide array of research applications. The ester group protects the carboxylic acid, allowing for modifications at other parts of the biotin molecule. The ester can then be easily hydrolyzed to regenerate the free acid for conjugation to proteins, nucleic acids, or other molecules. The core application of these biotinylated molecules is based on the extraordinarily high affinity between biotin and the proteins avidin and streptavidin.

Role in Affinity Chromatography and Pulldown Assays

Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture. In the context of biotin, a molecule of interest (e.g., a protein, antibody, or drug candidate) is covalently linked to biotin (a process called biotinylation). This "biotin-tagged" molecule can then be captured with high specificity by a solid support (e.g., agarose beads) that is coated with streptavidin.

This compound is a precursor for creating these biotinylated probes. The workflow below illustrates a typical protein pulldown experiment designed to identify binding partners for a specific protein of interest (POI).

This technique is invaluable in drug discovery for identifying the cellular targets of a drug candidate and in basic research for mapping protein-protein interaction networks.

Use in Biosynthesis Studies

Interestingly, methyl esters of biotin precursors play a direct role in the natural biosynthesis of biotin in organisms like E. coli. The pimeloyl moiety, which forms the valeric acid side chain, is synthesized via a modified fatty acid pathway. In this pathway, intermediates are present as methyl esters, such as pimeloyl-acyl carrier protein (ACP) methyl ester. This natural occurrence underscores the biochemical relevance of the methyl ester form of biotin-related molecules.

Conclusion

This compound holds a significant place in the history of vitamin research, being the form in which biotin was first isolated. Today, it continues to be a valuable and versatile chemical tool for the scientific community. Its utility as a protected intermediate in the synthesis of complex biotinylated probes enables a vast range of applications, most notably in affinity-based purification and detection systems that are central to proteomics, drug discovery, and molecular biology. The straightforward synthesis and well-characterized properties of this compound ensure its continued importance for researchers and scientists in various fields.

References

The Role of the Methyl Ester Group in Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, or vitamin B7, is a crucial coenzyme in various metabolic pathways. Its valeric acid side chain, terminating in a carboxyl group, is pivotal to its biological function and interactions. Esterification of this carboxyl group, most commonly as a methyl ester, significantly alters its properties and biological activity. This technical guide provides an in-depth analysis of the function of the methyl ester group in biotin, focusing on its role in biosynthesis, its impact on protein binding and cellular transport, and its applications in research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for comparative analysis, and includes visualizations of relevant pathways and workflows.

Introduction

Biotin methyl ester is a derivative of biotin where the carboxyl group of the valeric acid side chain is converted into a methyl ester. While biotin itself is renowned for its exceptionally high affinity for avidin and streptavidin, a cornerstone of many biotechnological applications, the seemingly minor addition of a methyl group drastically modifies its interaction with biological systems. Understanding the functional consequences of this modification is critical for researchers utilizing biotin derivatives in various experimental contexts, from metabolic studies to targeted drug delivery.

Role in Biotin Biosynthesis

In many bacteria, including Escherichia coli, the biosynthesis of biotin involves a modified fatty acid synthesis pathway to create the pimeloyl moiety, a precursor to the biotin rings. This compound itself isn't a direct intermediate, but a related compound, pimeloyl-ACP methyl ester, plays a crucial role.

The synthesis begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC. This methylation is essential as it "disguises" the malonyl-thioester, allowing it to be recognized and utilized by the fatty acid synthesis machinery, which normally acts on non-carboxylated substrates.[1][2][3][4][5] The malonyl-thioester methyl ester then serves as a primer and undergoes two rounds of elongation to form pimeloyl-acyl carrier protein (ACP) methyl ester.

Once the seven-carbon chain of pimeloyl-ACP methyl ester is formed, the methyl group is removed by the esterase BioH, which hydrolyzes the ester bond to yield pimeloyl-ACP and methanol. This de-esterification is a critical step, as the newly freed carboxyl group is necessary for the subsequent steps of biotin ring assembly.

Interaction with Avidin and Streptavidin

The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M. This high affinity is due to a combination of hydrogen bonds and van der Waals interactions within a deep binding pocket. The carboxylate group of biotin's valeric acid side chain is a key contributor to this interaction, forming a critical hydrogen bond with a tyrosine residue in the binding site.

The reduced affinity makes this compound a useful tool in certain contexts. For instance, in the development of synthetic biotin-binding polymers through molecular imprinting, this compound has been used as the template molecule.

Table 1: Binding Affinities of Biotin and Derivatives with Avidin/Streptavidin

| Ligand | Protein | Dissociation Constant (Kd) | Method |

| Biotin | Avidin | ~10-15 M | Various |

| Biotin | Streptavidin | ~10-14 M | Various |

| This compound | Avidin | Not experimentally determined; predicted to be significantly higher than biotin | Molecular Dynamics |

Cellular Transport and Permeability

The primary mechanism for biotin uptake into mammalian cells is through the sodium-dependent multivitamin transporter (SMVT), also known as SLC5A6. This transporter recognizes the specific chemical structure of biotin, and studies have consistently shown that a free carboxyl group on the valeric acid side chain is essential for this recognition and transport.

Consequently, this compound is a poor substrate for SMVT. This has been demonstrated in competitive uptake assays where this compound fails to significantly inhibit the transport of radiolabeled biotin. This property is valuable for dissecting transport mechanisms and for use as a negative control in studies involving SMVT.

Interestingly, some studies suggest that this compound can enter cells independently of the SMVT transporter, pointing towards the existence of alternative, less specific transport pathways or passive diffusion across the cell membrane. This increased membrane permeability compared to the charged biotin molecule can be advantageous in certain drug delivery applications where bypassing specific transporters is desired.

Table 2: Inhibition of Biotin Uptake by Biotin Derivatives

| Cell Line | Competitor (Concentration) | Inhibition of [3H]Biotin Uptake |

| Y-79 (human retinoblastoma) | This compound | No significant effect |

| Rabbit Primary Corneal Epithelial Cells | This compound | Not much affected |

| Human Intestinal Cell Line Caco-2 | This compound (25 µM) | No significant inhibitory effect |

| Rat Small Intestine | This compound | No significant inhibition |

Experimental Protocols

Competitive Binding Assay using Fluorescence Polarization

This protocol can be used to compare the binding affinities of biotin and this compound for streptavidin.

Materials:

-

Streptavidin

-

Biotin

-

This compound

-

Fluorescently labeled biotin (e.g., Biotin-4-fluorescein or Alexa Fluor 594-biocytin)

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of the fluorescent biotin probe in the assay buffer at a concentration of 100 nM.

-

Prepare serial dilutions of unlabeled biotin and this compound in the assay buffer, ranging from 1 µM to 1 pM.

-

Prepare a solution of streptavidin in the assay buffer. The final concentration should be in the low nanomolar range and optimized to give a significant polarization shift upon binding to the fluorescent probe.

-

In the microplate, add a constant amount of streptavidin and fluorescent biotin probe to each well.

-

Add the serial dilutions of unlabeled biotin or this compound to the wells. Include control wells with no competitor.

-

Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a competitive binding model to determine the IC50 values for biotin and this compound. The relative binding affinity can be inferred from the ratio of the IC50 values.

In Vitro SMVT Transport Assay

This protocol can be adapted to compare the transport of biotin and this compound in cells expressing SMVT.

Materials:

-

Cell line overexpressing SMVT (e.g., MDCK-SMVT) or a cell line known to endogenously express SMVT (e.g., Caco-2)

-

Radiolabeled [3H]biotin

-

Unlabeled biotin

-

This compound

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution)

-

Lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Seed the cells in 24-well plates and grow to confluence.

-

Wash the cells twice with pre-warmed uptake buffer.

-

To determine the inhibitory effect, pre-incubate the cells for 15 minutes with uptake buffer containing a high concentration (e.g., 1 mM) of unlabeled biotin or this compound. Include a control group with uptake buffer only.

-

Initiate the uptake by adding uptake buffer containing a known concentration of [3H]biotin (and the respective inhibitors).

-

Incubate for a specific time (e.g., 5 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Calculate the percentage of inhibition of [3H]biotin uptake by biotin and this compound.

Conclusion

The methyl ester group in biotin, while a small chemical modification, has profound functional consequences. In biotin biosynthesis, a related methyl ester is a key intermediate that enables the utilization of the fatty acid synthesis pathway. For cellular uptake, the esterification of the carboxyl group abrogates recognition by the primary biotin transporter, SMVT, highlighting the critical role of the free carboxylate. This modification also significantly weakens the otherwise exceptionally strong interaction with avidin and streptavidin. These properties make this compound a valuable tool for researchers studying biotin metabolism, transport, and protein-ligand interactions. For professionals in drug development, understanding these functional changes is crucial for the design of biotinylated probes and targeted drug delivery systems, where the choice between a free carboxylate and an ester can determine the success of cellular uptake and target engagement.

References

- 1. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. researchgate.net [researchgate.net]

Solubility Profile of Biotin Methyl Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of biotin methyl ester in various organic solvents. The information is intended to assist researchers and professionals in the fields of biochemistry, drug development, and bioconjugation in preparing solutions, designing experiments, and developing formulations involving this important biotin derivative.

Core Data Summary

The solubility of this compound is critical for its application in various experimental and manufacturing processes. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

| Solvent | Solubility | Temperature (°C) | Molarity (approx.) | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 60 (with sonication) | 193.5 mM | [1] |

| Methanol | ~10 mg/mL (1 part in 100) | Not Specified | ~38.7 mM | [2] |

| Acetone | Soluble | Not Specified | - | [2] |

| Methyl Ethyl Ketone | Soluble | Not Specified | - | [2] |

| Benzene | Soluble | Not Specified | - | [2] |

| Cyclohexene | Soluble | Not Specified | - | |

| Saturated Hydrocarbons | Insoluble | Not Specified | - | |

| Paraffin Hydrocarbons | Insoluble | Not Specified | - |

Note: The methyl ester group generally enhances the solubility of biotin in organic solvents, facilitating its use in synthetic chemistry and probe design.

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, a standard and reliable method is the Saturated Shake-Flask Method . This method is a cornerstone for measuring thermodynamic equilibrium solubility.

Principle

A surplus of the solid compound (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, at which point the concentration of the dissolved solute is constant. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology

-

Preparation of Materials:

-

This compound (solid, high purity).

-

Selected organic solvent (analytical grade or higher).

-

Vials with tight-fitting caps (e.g., screw-cap glass vials with PTFE-lined septa).

-

Constant temperature shaker or incubator.

-

Syringe filters (e.g., 0.22 µm PTFE) for clarification.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

-

Quantification:

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

The concentration of the sample is determined by comparing its analytical response to the calibration curve.

-

The solubility is then calculated by taking into account the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

References

An In-depth Technical Guide to Biotin Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin methyl ester is the methyl ester derivative of biotin (Vitamin B7), a vital water-soluble vitamin. While biotin itself is renowned for its crucial role as a cofactor for carboxylase enzymes and its exceptionally strong affinity for avidin and streptavidin, its methyl ester form serves as a valuable chemical intermediate and research tool. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, detailed synthesis protocols, and key applications in bioconjugation and biochemical research.

Core Properties of this compound

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 608-16-2 | [1] |

| Molecular Formula | C11H18N2O3S | [1] |

| Molecular Weight | 258.34 g/mol | [1] |

| Melting Point | ~166.5 °C | [2] |

| Solubility | Soluble in methanol, acetone, methyl ethyl ketone, benzene, and cyclohexene. Insoluble in saturated and paraffin hydrocarbons. | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the esterification of biotin using methanol in the presence of thionyl chloride. This method is preferable to older techniques that utilize hazardous reagents like diazomethane.

Experimental Protocol: Synthesis via Thionyl Chloride

Materials:

-

d-Biotin

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl2)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend d-biotin (1.0 mmol, 244 mg) in anhydrous methanol (10 mL).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0 mmol, 147 µL) to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 15 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol by rotary evaporation to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a mixture of methanol, ether, and petroleum ether to yield fine needles.

Applications in Bioconjugation: Biotin Redox-Activated Chemical Tagging (BioReACT)

This compound can be utilized in a novel bioconjugation strategy known as Biotin Redox-Activated Chemical Tagging (BioReACT). This method leverages the reactivity of the thioether in the biotin molecule with oxaziridine reagents to form a stable sulfimide linkage. This allows for the chemical modification of biotinylated biomolecules without relying on the traditional biotin-avidin interaction.

Experimental Workflow: BioReACT

The following diagram illustrates the general workflow for the BioReACT method.

Caption: Workflow for the Biotin Redox-Activated Chemical Tagging (BioReACT).

Role in Biochemical Pathways

In certain bacteria, a derivative of this compound, specifically pimeloyl-ACP methyl ester, is a key intermediate in the biosynthesis of biotin. This pathway involves the modification of the fatty acid synthesis machinery.

Biotin Synthetic Pathway Involving a Methyl Ester Intermediate

The diagram below outlines the key steps in the bacterial biotin synthesis pathway where a methyl ester plays a crucial role.

Caption: Bacterial biotin synthesis pathway involving a methyl ester intermediate.

Involvement in Cell Signaling

The direct involvement of this compound in specific cell signaling pathways has not been extensively documented. However, biotin itself plays a role in modulating intracellular signaling. The active form of biotin, biotinyl-AMP, can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway influences the expression of genes involved in biotin transport and metabolism. It is plausible that this compound, as a membrane-permeable derivative of biotin, could be used in cellular studies to investigate biotin-related signaling, although it would likely require intracellular hydrolysis to biotin to become active in these pathways.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques, with NMR and mass spectrometry being the most definitive.

Spectral Data

| Technique | Key Data | Reference |

| ¹H-NMR | (400 MHz, CDCl₃, δ in ppm): 1.39-1.44 (m, 2H, CH₂), 1.60-1.71 (m, 4H, CH₂), 2.30 (t, J=7.56 Hz, 2H, CH₂), 2.71 (d, Jgem=12.62 Hz, 1H, CH₂), 2.89 (dd, J=4.88 Hz, Jgem=12.68 Hz, 1H, CH₂), 3.10-3.15 (m, 1H, -CH), 3.63 (s, 3H, -OCH₃), 4.27-4.30 (m, 1H, -CH), 4.48-4.51 (m, 1H, -CH) | |

| ¹³C-NMR | (100 MHz, CDCl₃, δ in ppm): 24.78, 25.7, 28.38, 33.70, 40.58, 51.58, 55.50, 60.32, 62.11, 164.26, 174.38 | |

| Mass Spec. | Exact Mass: 258.10381361 Da |

Conclusion

This compound is a versatile compound with established utility in organic synthesis and emerging applications in bioconjugation. Its well-defined chemical properties and straightforward synthesis make it an accessible tool for researchers. While its direct biological activity in signaling pathways is not yet clear, its role as a precursor and a tool for chemical biology highlights its importance in the broader field of life sciences and drug development. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research endeavors.

References

The Role of Biotin Methyl Ester in Elucidating Biotin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, an essential B vitamin, plays a critical role as a cofactor for several carboxylase enzymes vital for fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The intricate process of biotin metabolism, including its cellular uptake, covalent attachment to apo-carboxylases by holocarboxylase synthetase (HCS), and recycling by biotinidase, is a subject of ongoing research. Biotin methyl ester, a derivative of biotin where the carboxylic acid group is esterified, serves as a crucial chemical tool to probe these metabolic pathways. This technical guide provides an in-depth exploration of the role of this compound in understanding biotin metabolism, complete with experimental protocols and pathway visualizations, to aid researchers in this field.

Introduction to Biotin Metabolism

Biotin is a water-soluble vitamin that functions as a prosthetic group for five mammalian carboxylases:

-

Acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2): Involved in fatty acid synthesis.

-

Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis.

-

Propionyl-CoA carboxylase (PCC): Essential for the metabolism of several amino acids and odd-chain fatty acids.

-

Methylcrotonyl-CoA carboxylase (MCC): Involved in the catabolism of the amino acid leucine.

The covalent attachment of biotin to the ε-amino group of a specific lysine residue within these apo-carboxylases is catalyzed by holocarboxylase synthetase (HCS) in an ATP-dependent manner. This process forms the active holo-carboxylase. The recycling of biotin from the proteolytic degradation of these enzymes is facilitated by biotinidase , which cleaves the biotin-lysine (biocytin) amide bond, releasing free biotin for reuse.[1][2][3][4]

Disruptions in biotin metabolism can lead to serious inherited metabolic disorders, such as holocarboxylase synthetase deficiency and biotinidase deficiency, highlighting the importance of understanding these pathways for diagnostic and therapeutic development.[5]

This compound: A Tool for Metabolic Investigation

This compound is a synthetic derivative of biotin in which the valeric acid side chain's carboxyl group is converted to a methyl ester. This seemingly minor modification has profound implications for its biological activity, making it an invaluable tool for studying biotin metabolism, particularly cellular uptake.

Role in Understanding Biotin Transport

The cellular uptake of biotin is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), a protein that recognizes the free carboxyl group of the biotin molecule. Studies have consistently shown that esterification of this carboxyl group, as in this compound, significantly inhibits or completely blocks its transport into cells. This property allows researchers to:

-

Differentiate between carrier-mediated transport and passive diffusion: By comparing the uptake of radiolabeled biotin with that of radiolabeled this compound, the contribution of active transport mechanisms can be quantified.

-

Investigate the substrate specificity of biotin transporters: The lack of uptake of this compound confirms the critical role of the free carboxyl group for transporter recognition.

-

Probe for alternative uptake mechanisms: While SMVT is the primary transporter, the use of this compound can help in the identification and characterization of other potential, less specific transport systems.

Quantitative Data

While specific kinetic data for this compound with holocarboxylase synthetase and biotinidase are not widely reported, the following tables summarize known kinetic parameters for biotin and other relevant compounds to provide a comparative context for researchers designing experiments.

Table 1: Michaelis-Menten Constants (Km) for Holocarboxylase Synthetase

| Substrate | Organism/System | Km (nM) | Reference |

| Biotin | Human Fibroblasts (Normal) | 15 ± 3 | |

| Biotin | Human Fibroblasts (Mutant HCS) | 48 - 1,062 |

Table 2: Kinetic Parameters for Biotinidase

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mL) | Reference |

| N-biotinyl-p-aminobenzoate | Human Serum | - | - | |

| Biotinyl-monoiodotyramine | Human Serum | 15.8 | 27.0 | |

| Biotinyl-diiodotyramine | Human Serum | 25.9 | 8.7 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assays to evaluate its interaction with key enzymes in biotin metabolism.

Synthesis and Purification of this compound

Objective: To synthesize this compound from d-biotin.

Materials:

-

d-Biotin

-

Methanol (anhydrous)

-

Diazomethane solution in ether (handle with extreme caution in a fume hood)

-

Petroleum ether

-

Diethyl ether

-

Round bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve d-biotin in a minimal amount of anhydrous methanol in a round bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with continuous stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood by trained personnel.

-

Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete reaction and evaporation of excess diazomethane.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot methanol.

-

Add diethyl ether and petroleum ether until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystalline this compound by filtration, wash with cold petroleum ether, and dry under vacuum.

Characterization: The final product should be characterized by melting point analysis and spectroscopic methods such as ¹H NMR and mass spectrometry to confirm its identity and purity.

Holocarboxylase Synthetase (HCS) Activity Assay

Objective: To determine if this compound can act as a substrate or inhibitor for HCS.

Principle: HCS catalyzes the ATP-dependent incorporation of biotin into an apo-carboxylase substrate. The activity can be measured by using a radiolabeled biotin analog and quantifying its incorporation into the substrate protein.

Materials:

-

Purified recombinant HCS

-

Apo-carboxylase substrate (e.g., apo-propionyl-CoA carboxylase)

-

[³H]-Biotin

-

This compound

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

Part A: Testing this compound as a Substrate

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, BSA, and apo-carboxylase substrate.

-

To a set of tubes, add [³H]-Biotin at a fixed concentration.

-

To another set of tubes, add [³H]-biotin methyl ester (if a radiolabeled version is available and synthesized) at the same concentration and specific activity.

-

Initiate the reaction by adding purified HCS.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the proteins.

-

Filter the precipitated protein onto glass fiber filters and wash thoroughly with cold TCA to remove unincorporated radiolabel.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Compare the radioactivity incorporated in the presence of [³H]-Biotin versus [³H]-biotin methyl ester. A lack of significant incorporation with the methyl ester would indicate it is not a substrate.

Part B: Testing this compound as an Inhibitor

-

Prepare reaction mixtures as described in Part A, containing a fixed concentration of [³H]-Biotin.

-

Add increasing concentrations of non-radiolabeled this compound to a series of tubes. Include a control with no added this compound.

-

Initiate the reaction by adding HCS and incubate as before.

-

Stop the reaction, filter, and measure the incorporated radioactivity as described above.

-

Plot the percentage of HCS activity (relative to the control) against the concentration of this compound to determine if it inhibits the enzyme. If inhibition is observed, further kinetic studies can be performed to determine the type of inhibition and the inhibition constant (Ki).

Biotinidase Activity Assay

Objective: To assess whether this compound can be hydrolyzed by biotinidase or act as an inhibitor.

Principle: A common colorimetric assay for biotinidase activity uses the artificial substrate N-biotinyl-p-aminobenzoate (B-PABA). Biotinidase cleaves B-PABA to release p-aminobenzoic acid (PABA), which can be quantified colorimetrically after a diazotization reaction.

Materials:

-

Serum or plasma sample (as a source of biotinidase)

-

N-biotinyl-p-aminobenzoate (B-PABA)

-

This compound

-

Potassium phosphate buffer (pH 6.0)

-

Trichloroacetic acid (TCA)

-

Sodium nitrite solution

-

Ammonium sulfamate solution

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

-

Spectrophotometer

Procedure:

Part A: Testing this compound as a Substrate (Indirectly)

As this compound does not contain a chromogenic leaving group like PABA, its direct hydrolysis cannot be measured with this colorimetric assay. An alternative approach would be to use HPLC to detect the production of biotin from this compound.

Part B: Testing this compound as an Inhibitor

-

Prepare reaction mixtures containing potassium phosphate buffer and a fixed concentration of the substrate B-PABA.

-

Add increasing concentrations of this compound to a series of tubes. Include a control with no added this compound.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the serum or plasma sample.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

To the supernatant, add sodium nitrite solution and incubate for 3 minutes at room temperature.

-

Add ammonium sulfamate solution to quench the excess nitrite and incubate for 3 minutes.

-

Add NED solution and incubate for 10 minutes to allow color development.

-

Measure the absorbance at 550 nm using a spectrophotometer.

-

Calculate the amount of PABA released from a standard curve.

-

Plot the percentage of biotinidase activity against the concentration of this compound to determine its inhibitory potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of biotin metabolism and experimental workflows.

Conclusion

This compound serves as an indispensable tool for dissecting the intricacies of biotin metabolism. Its primary utility lies in the study of cellular transport mechanisms, where its blocked carboxyl group prevents recognition by the sodium-dependent multivitamin transporter, thereby allowing researchers to isolate and study carrier-mediated versus passive uptake. While quantitative kinetic data on its interaction with holocarboxylase synthetase and biotinidase remains to be thoroughly documented, the experimental protocols provided in this guide offer a framework for such investigations. The continued use of this compound and other biotin analogs in conjunction with modern analytical techniques will undoubtedly lead to a deeper understanding of biotin homeostasis and its role in health and disease, paving the way for novel therapeutic strategies for biotin-related metabolic disorders.

References

- 1. Substrate recognition characteristics of human holocarboxylase synthetase for biotin ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of serum biotinidase activity with biotinyl derivatives of lodotyramines as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotinidase Deficiency: Biotinidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 4. tulipgroup.com [tulipgroup.com]

- 5. Biocytin-specific 110-kDa biotinidase from human serum [ouci.dntb.gov.ua]

Biotin Methyl Ester vs. Free Biotin: A Technical Guide to Structural and Functional Differences

For Researchers, Scientists, and Drug Development Professionals

Core Structural Differences and Physicochemical Properties

The fundamental structural distinction between biotin (also known as Vitamin B7 or Vitamin H) and biotin methyl ester lies in the modification of the valeric acid side chain. In this compound, the carboxylic acid group of this side chain is esterified with a methyl group. This seemingly minor alteration leads to significant changes in the molecule's physicochemical properties and, consequently, its biological interactions.

Free biotin is a heterocyclic compound featuring a ureido ring fused with a tetrahydrothiophene ring, and a C5-carboxylic acid side chain. This carboxylic acid is the key to its polarity and its ability to interact with specific transporters. The esterification to this compound neutralizes the negative charge of the carboxylate group, rendering the molecule less polar.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key quantitative differences between free biotin and this compound.

| Property | Free Biotin | This compound | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₁H₁₈N₂O₃S | |

| Molecular Weight | 244.31 g/mol | 258.34 g/mol | |

| pKa (Carboxylic Acid) | ~4.5 | Not Applicable | |

| Predicted XLogP3-AA | -0.3 | 0.7 | |

| Water Solubility | 22 mg/100 mL (at 25°C) | Sparingly soluble | [1] |

| Melting Point | 231-233 °C | 166-167 °C | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from free biotin using a Fischer esterification reaction.

Materials:

-

d-Biotin

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve d-biotin in an excess of anhydrous methanol (e.g., 0.1 M solution).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The ester product will have a higher Rf value than the carboxylic acid starting material.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the wash until no more gas evolves.

-

Brine Wash: Wash the organic layer with brine to remove any remaining aqueous contaminants.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.[3]

Cellular Uptake Inhibition Assay in Caco-2 Cells

This protocol outlines a typical experiment to compare the cellular uptake of free biotin and this compound using the Caco-2 human colon adenocarcinoma cell line, a well-established in vitro model for the intestinal barrier.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Transwell® inserts (polycarbonate membrane)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

-

[³H]-Biotin (radiolabeled biotin)

-

Unlabeled d-Biotin (for competition)

-

This compound (for competition)

-

Scintillation counter and scintillation fluid

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells in supplemented DMEM. Seed the cells onto Transwell® inserts at an appropriate density and allow them to differentiate into a polarized monolayer for approximately 21 days.

-

Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Preparation of Transport Solutions: Prepare transport solutions in HBSS containing a fixed concentration of [³H]-biotin. For competition experiments, also prepare solutions containing [³H]-biotin plus a molar excess of either unlabeled free biotin or this compound.

-

Uptake Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the transport solutions to the apical side of the Transwell® inserts.

-

Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Uptake: At the end of the incubation period, aspirate the transport solution and rapidly wash the monolayers with ice-cold HBSS to stop the uptake process.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each insert with a suitable lysis buffer.

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Protein Quantification: Use a portion of the cell lysate to determine the total protein content using a standard protein assay.

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration to determine the specific uptake of [³H]-biotin in pmol/mg of protein.

-

Compare the uptake of [³H]-biotin in the absence and presence of unlabeled biotin and this compound to determine the degree of inhibition.

-

Signaling Pathways and Biological Implications

The primary biological role of biotin is to act as a covalently attached coenzyme for a class of enzymes called carboxylases. These enzymes are crucial for various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of certain amino acids. The attachment of biotin to its apo-enzyme is mediated by the enzyme holocarboxylase synthetase.

The Role of Biotin in Fatty Acid Synthesis

A key example of biotin's function is in the first committed step of fatty acid synthesis, catalyzed by acetyl-CoA carboxylase (ACC). ACC converts acetyl-CoA to malonyl-CoA, the building block for fatty acid chains. This process occurs in two half-reactions that are dependent on the biotin coenzyme.

The esterification of the carboxylic acid side chain in this compound prevents its recognition and utilization by holocarboxylase synthetase. Consequently, this compound cannot be covalently attached to apo-carboxylases and is therefore biologically inactive as a coenzyme.

Cellular Uptake and the Sodium-Dependent Multivitamin Transporter (SMVT)

The uptake of free biotin into cells is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), which recognizes the free carboxylate group of biotin. Studies have shown that this compound, lacking this free carboxylate, does not effectively compete with free biotin for uptake via SMVT. This indicates that the methyl ester form is not a substrate for this critical transporter.

Experimental Workflow: Comparative Analysis

The following diagram illustrates a typical workflow for comparing the biological activity of free biotin and this compound, focusing on their ability to act as a coenzyme.

Conclusion

The esterification of the valeric acid side chain of biotin to form this compound results in a molecule with significantly different physicochemical and biological properties. The loss of the free carboxyl group leads to decreased polarity and, critically, an inability to be recognized by the sodium-dependent multivitamin transporter (SMVT) for cellular uptake. Furthermore, this modification prevents its covalent attachment to apo-carboxylases, rendering it inactive as a coenzyme in vital metabolic pathways such as fatty acid synthesis. These fundamental differences make this compound a useful tool for studying biotin transport and metabolism, serving as a negative control in uptake and enzyme activity assays. For drug development professionals, understanding these structural and functional distinctions is crucial when considering biotinylation strategies for drug delivery, as the nature of the linkage to the biotin molecule can profoundly impact its interaction with biological systems.

References

Methodological & Application

Application Notes and Protocols for Molecular Imprinting of Biotin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular imprinting is a technique used to create synthetic polymers with high selectivity and affinity for a target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a template molecule.[1][2] Subsequent removal of the template leaves behind complementary binding sites within the polymer matrix.[1] These molecularly imprinted polymers (MIPs) can act as artificial receptors, offering a robust and cost-effective alternative to biological receptors like antibodies.[1][3]

Biotin (Vitamin B7) and its derivatives are crucial in various biological processes and are widely utilized in biotechnology, particularly in avidin-biotin systems for detection and purification. However, the strong interaction between biotin and avidin can be irreversible, limiting the reusability of assay materials. Molecularly imprinted polymers specific for biotin or its derivatives, such as biotin methyl ester, provide a reusable and stable alternative that can withstand harsh experimental conditions.

This document provides a detailed protocol for the synthesis and evaluation of molecularly imprinted polymers using this compound as a template.

Experimental Protocols

Synthesis of this compound Molecularly Imprinted Polymer (MIP)

This protocol is based on the non-covalent imprinting of this compound using methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linker.

Materials:

-

This compound (Template)

-

Methacrylic acid (MAA) (Functional Monomer)

-

Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)

-

2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

-

Chloroform (Porogenic Solvent)

-

Methanol-Acetic Acid solution (9:1 v/v) (Template Removal Solvent)

-

Acetonitrile (Solvent)

Procedure:

-

Pre-polymerization Complex Formation:

-

In a glass vial, dissolve this compound and methacrylic acid in chloroform.

-

The molar ratio of template to functional monomer is crucial for the formation of a stable complex. A 1:1 molar ratio has been suggested by NMR titration and molecular modeling studies.

-

Allow the solution to stand for a period to facilitate the formation of hydrogen bonds between the template and the functional monomer.

-

-

Polymerization:

-

Add ethylene glycol dimethacrylate (cross-linker) and AIBN (initiator) to the pre-polymerization mixture.

-

Purge the solution with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit polymerization.

-

Seal the vial and place it in a water bath or oven at 60°C for 24 hours to initiate polymerization.

-

-

Post-Polymerization Processing:

-

The resulting bulk polymer should be ground into a fine powder using a mortar and pestle.

-

Sieve the particles to obtain a uniform size fraction.

-

-

Template Removal:

-

Wash the polymer particles extensively with a methanol-acetic acid (9:1 v/v) solution to remove the this compound template.

-

Continuously monitor the washings using UV-Vis spectroscopy until the template is no longer detected in the supernatant.

-

Finally, wash the polymer with methanol to remove any residual acetic acid and dry under vacuum.

-

-

Non-Imprinted Polymer (NIP) Synthesis:

-

A non-imprinted polymer should be synthesized under identical conditions but in the absence of the this compound template. This will serve as a control to evaluate the imprinting effect.

-

Binding Analysis of the this compound MIP

This protocol describes a competitive binding assay to evaluate the binding affinity and selectivity of the synthesized MIP.

Materials:

-

Synthesized this compound MIP and NIP

-

This compound (Analyte)

-

Biotin p-nitrophenyl ester (Competitive Ligand)

-

Acetonitrile (Solvent)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Binding Assay:

-

Incubate a known amount of the MIP or NIP particles with a solution of biotin p-nitrophenyl ester in acetonitrile.

-

In parallel, prepare a series of solutions with a fixed concentration of biotin p-nitrophenyl ester and varying concentrations of this compound.

-

Add the MIP or NIP particles to these solutions and incubate.

-

After incubation, centrifuge the samples to pellet the polymer particles.

-

-

Quantification:

-

Measure the concentration of unbound biotin p-nitrophenyl ester in the supernatant using a UV-Vis spectrophotometer at approximately 270 nm.

-

The amount of bound ligand can be calculated by subtracting the amount of unbound ligand from the initial amount.

-

-

Data Analysis:

-

Construct a displacement curve by plotting the amount of bound biotin p-nitrophenyl ester as a function of the this compound concentration.

-

Calculate the binding capacity, imprinting factor (ratio of MIP binding to NIP binding), and selectivity of the MIP.

-

Data Presentation

| Parameter | MIP | NIP | Reference |

| Adsorption Capacity (Biotin) | 3.10 µg/mg | 0.09 µg/mg | |

| Selectivity (Imprinting Factor) | 89.53 ± 4.28 | - | |

| Dissociation Constant (Kd) | 1.4–16.8 nM | - |

Visualizations

Experimental Workflow for MIP Synthesis

Caption: Workflow for the synthesis of this compound MIP.

Logical Relationship in Competitive Binding Assay

Caption: Competitive binding assay for MIP evaluation.

References

Application Note: Solid-Phase Synthesis of Biotinylated Peptides using Biotin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity and specificity of the interaction between biotin and avidin (or streptavidin) provide a powerful tool for the detection, purification, and immobilization of proteins, peptides, and other biomolecules.[1][2] Biotinylated peptides, in particular, serve as versatile probes in immunoassays, affinity chromatography, and pull-down assays to study protein-protein interactions and signaling pathways.[3]

Solid-phase peptide synthesis (SPPS) is the standard method for chemically producing peptides. On-resin biotinylation, performed after the peptide chain has been assembled but before cleavage from the solid support, is an efficient strategy to introduce a biotin moiety at a specific site, typically the N-terminus or the side chain of a lysine residue. This application note provides a detailed protocol for the on-resin biotinylation of peptides using Biotin methyl ester, a common biotinylating agent, within the framework of Fmoc-based SPPS.

Methodology and Protocols

The following protocols outline the standard procedures for Fmoc-based solid-phase peptide synthesis, followed by a specific protocol for on-resin N-terminal biotinylation using this compound.

1. General Fmoc-SPPS Protocol

Solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general cycle consists of deprotection, coupling, and washing steps.

-

Resin Swelling: The resin (e.g., Rink Amide MBHA for C-terminal amides) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The temporary Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminal amine is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) and added to the resin. The reaction is allowed to proceed for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing cycle is repeated until the desired peptide sequence is assembled.

2. Protocol for On-Resin N-Terminal Biotinylation

This protocol is performed after the final Fmoc group has been removed from the N-terminus of the resin-bound peptide.

Reagents & Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

-

Cold diethyl ether

Procedure:

-

Final Fmoc Deprotection: Perform the final Fmoc deprotection step as described in the general SPPS protocol to expose the N-terminal amine. Wash the resin thoroughly with DMF.

-

Biotinylation Coupling:

-

Prepare a coupling solution by dissolving this compound (1.5-2 equivalents relative to resin loading), HBTU (1.5 eq.), and DIEA (2-3 eq.) in a minimal amount of DMF. A co-solvent like DMSO may be needed to fully dissolve the biotin derivative.

-

Add the coupling solution to the peptide-resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction completion can be monitored using a colorimetric test like the Kaiser test (which will be negative upon successful N-terminal modification).

-

-

Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried biotinylated peptide-resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).

-

Experimental Workflow and Data

The entire process, from resin preparation to final purified product, follows a logical sequence of chemical reactions and purification steps.

Caption: Workflow for solid-phase synthesis and on-resin biotinylation of a peptide.

The success of the synthesis is evaluated by yield and purity. The following table presents typical data for the synthesis of a model 10-mer biotinylated peptide.

| Parameter | Result | Method |

| Crude Peptide Yield | 75-85% | Gravimetric |

| Purity (Post-HPLC) | >95% | Analytical RP-HPLC (220 nm) |

| Expected Mass (Monoisotopic) | 1256.7 Da | N/A |

| Observed Mass (M+H)+ | 1257.6 Da | MALDI-TOF Mass Spectrometry |

| Biotinylation Efficiency | >98% | Mass Spectrometry Analysis |

Note: Yields and purity are sequence-dependent and can vary.

Application: Pull-Down Assay for Protein Interaction Studies

Biotinylated peptides are invaluable for identifying and studying protein-protein interactions. In a typical pull-down assay, a biotinylated peptide (the "bait") is immobilized on streptavidin-coated beads and incubated with a cell lysate containing potential binding partners ("prey"). After washing away non-specific binders, the captured protein complexes are eluted and analyzed, often by Western blot or mass spectrometry.

This diagram illustrates how a biotinylated peptide can be used to isolate its cellular binding partner, such as a receptor in a signaling pathway.

References